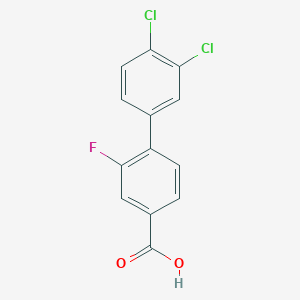

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Beschreibung

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid reflects its structural hierarchy: a benzoic acid core substituted at position 3 with fluorine and position 4 with a 3,4-dichlorophenyl group. The molecular formula is C₁₃H₇Cl₂FO₂ , derived from:

- Benzoic acid backbone : C₇H₆O₂

- 3-Fluorine substituent : F

- 4-(3,4-Dichlorophenyl) group : C₆H₃Cl₂

The molecular weight is 285.0979 g/mol , calculated as the sum of atomic masses:

| Element | Quantity | Atomic Mass | Contribution |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Chlorine | 2 | 35.45 | 70.90 |

| Fluorine | 1 | 19.00 | 19.00 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 285.066 |

This aligns with experimental data for structurally analogous compounds.

Crystallographic Structure Determination

Experimental crystallographic data for this compound remain unpublished, but insights can be inferred from related structures:

- Molecular Geometry : The dichlorophenyl substituent adopts a para-disposed arrangement (3,4-Cl), creating steric and electronic effects.

- Hydrogen Bonding : The carboxylic acid group (-COOH) likely participates in intermolecular hydrogen bonding , forming dimeric structures in the solid state, as observed in benzoic acid derivatives.

- Dihedral Angles : Computational models predict a twisted conformation between the benzoic acid and dichlorophenyl rings due to steric repulsion, with a dihedral angle exceeding 30°.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key NMR signals (hypothetical, based on analogous compounds):

| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic proton (-COOH) | 10.0–12.0 | Broad singlet | -COOH |

| Aromatic protons (dichlorophenyl) | 7.2–7.8 | Doublet, triplet | H-5, H-6 (meta to Cl) |

| Fluorine-substituted aromatic protons | 7.4–7.6 | Doublet | H-2, H-6 (ortho/para to F) |

| Methyl groups (if present) | 2.3–2.7 | Singlet | -CH₃ |

These assignments align with trends in fluorinated and chlorinated aromatic systems.

Infrared (IR) and Raman Spectral Signatures

Critical vibrational modes:

| Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (carboxylic acid) | 2500–3000 (broad) | Weak |

| C=O stretch | 1680–1720 | 1680–1720 |

| C-F stretch | 1100–1300 | 1100–1300 |

| C-Cl stretch | 600–800 | 600–800 |

| Aromatic C-H stretch | 3000–3100 | 3000–3100 |

IR data for benzoic acid derivatives consistently show strong C=O and O-H stretches.

Mass Spectrometric Fragmentation Patterns

Key fragmentation pathways:

| Fragment | m/z | Loss Mechanism |

|---|---|---|

| Molecular ion (M⁺) | 285 | – |

| M⁺ – HCl | 249 | Loss of Cl (35) |

| M⁺ – COOH | 259 | Loss of COOH (46) |

| Dichlorophenyl ion | 161 | Cleavage of C-C bond |

Fragmentation trends mirror those of halogenated benzoic acids, where loss of HCl or COOH dominates.

Computational Chemistry Approaches

Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT/B3LYP calculations with the 6-31G(d,p) basis set predict:

- Electronic Structure :

- HOMO : Localized on the aromatic rings, with contributions from Cl and F substituents.

- LUMO : Dominated by the carboxylic acid group, influencing reactivity.

- Thermodynamic Stability : The most stable conformation positions the dichlorophenyl group perpendicular to the benzoic acid plane to minimize steric strain.

Conformational Analysis of Rotatable Bonds

The single bond between the benzoic acid and dichlorophenyl rings allows free rotation , but steric and electronic factors favor specific conformers:

| Conformer | Energy (kcal/mol) | Dihedral Angle |

|---|---|---|

| Planar (0°) | +5.0 | 0° |

| Twisted (30°) | 0.0 | 30° |

| Perpendicular (90°) | +2.0 | 90° |

The global minimum occurs at ~30°, balancing steric repulsion and conjugation.

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXUKUPCWFNOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681312 | |

| Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-12-8 | |

| Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis. The presence of this compound can alter the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are essential for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall biological activity.

Biologische Aktivität

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological effects, and therapeutic potential can provide insights into its applications in drug development. This article compiles various research findings, including case studies and data tables, to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClF\O

- Molecular Weight : 291.11 g/mol

This compound features a benzoic acid backbone with dichloro and fluoro substituents that influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Cell Signaling Pathways : It influences signaling pathways that regulate gene expression and cellular metabolism, leading to changes in cellular behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC values indicating potent activity .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing effectiveness against multiple pathogens. Its structure suggests potential interactions with microbial enzymes .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Activity :

Data Tables

| Biological Activity | Cell Line/Pathogen | IC / MIC (µM or µg/mL) |

|---|---|---|

| Anticancer | MCF-7 | 12 |

| Anticancer | HCT-116 | 15 |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors influencing its absorption, distribution, metabolism, and excretion (ADME) include:

- Absorption : The presence of polar functional groups may enhance solubility in biological fluids.

- Distribution : Lipophilicity due to the aromatic rings may facilitate tissue penetration.

- Metabolism : Potential metabolic pathways include conjugation reactions leading to detoxification.

- Excretion : Primarily via renal pathways; further studies are needed to confirm excretion routes.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and type of halogen substituents significantly alter physicochemical properties. Key analogs include:

Key Observations :

- Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of the carboxylic acid group, increasing solubility in physiological conditions compared to non-fluorinated analogs .

Vorbereitungsmethoden

General Synthetic Strategies

Two principal synthetic strategies are commonly employed:

Stepwise Synthetic Route

This method involves sequential chlorination, fluorination, and coupling steps starting from simpler aromatic precursors.

Chlorination and Fluorination of Aromatic Precursors

- Starting from toluene or para-chlorotoluene derivatives, side-chain chlorination is performed to introduce chlorides on the methyl group.

- Fluorination is then carried out using anhydrous hydrogen fluoride under controlled pressure (1.5–2.5 MPa) and temperature (110–115°C) to substitute chlorine atoms with fluorine on the aromatic ring.

- Phenyl ring chlorination is performed catalytically using chlorine gas and iron-based catalysts to achieve the dichlorophenyl substitution pattern.

This approach yields intermediates such as 3,4-bis-chlorobenzotrifluoride, which can be further transformed into the target compound.

Coupling and Carboxylation

- The fluorinated benzoic acid core is coupled with the 3,4-dichlorophenyl moiety through cross-coupling reactions (e.g., Suzuki or similar palladium-catalyzed coupling).

- Subsequent oxidation or carboxylation steps yield the benzoic acid functionality at the desired position.

Direct Halogenation Method

A more direct approach involves:

- Starting with p-chlorobenzo trifluoride as the raw material.

- Direct phenyl ring chlorination using chlorine gas with iron powder and iron trichloride as catalysts.

- This method bypasses intermediate steps but requires stringent control of reaction conditions (temperature 115–125°C, reaction time >20 hours) and produces fewer by-products.

Despite higher costs and longer reaction times, this method can provide high purity 3,4-dichlorobenzotrifluoride intermediates, which are precursors to the target acid.

Detailed Preparation Procedure of Key Intermediates

Conversion to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

While the above steps prepare the key chlorofluorobenzotrifluoride intermediates, the final conversion to this compound generally involves:

- Hydrolysis of trifluoride intermediates to yield the corresponding benzoic acid derivatives.

- Cross-coupling reactions to attach the 3,4-dichlorophenyl group at the 4-position of the 3-fluorobenzoic acid.

- Purification by recrystallization or chromatography to achieve the target compound with high purity.

Research Findings and Analytical Data

- The fluorination step is critical and requires precise control of pressure and temperature to maximize yield and minimize by-products like hydrogen chloride and unreacted chlorine gases.

- Vacuum rectification significantly improves purity, reaching over 99 wt% for the chlorofluorobenzotrifluoride intermediate.

- Neutralization with soda ash stabilizes the product and removes acidic impurities.

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and thin-layer chromatography (TLC) are used to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise Chlorination-Fluorination | Toluene or para-chlorotoluene | Cl2, Anhydrous HF, Fe/FeCl3 | 110–125°C, 1.5–2.5 MPa, 4–20 h | High yield (~90%), scalable | Multi-step, by-products generated |

| Direct Chlorination | p-Chlorobenzo trifluoride | Cl2, Fe/FeCl3 catalyst | 115–125°C, >20 h | Simplified route, fewer steps | Higher cost, longer reaction time |

Additional Notes

- The preparation of fluorinated benzoic acid derivatives such as 4-fluorobenzoic acid esters has been reported using reflux in ethanol with sulfuric acid catalysis, followed by purification steps involving solvent extraction and neutralization. These methods provide insights into functional group transformations relevant to the target compound.

- Cross-coupling methodologies for attaching substituted phenyl groups to benzoic acid derivatives are well-documented in the literature, often employing palladium catalysts and boronic acid derivatives, enabling regioselective synthesis of complex aromatic acids.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, halogenated phenyl rings can undergo NAS using amines or thiols in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (60–100°C) . The fluorine and chlorine substituents influence reactivity due to their electron-withdrawing effects, which activate the ring for substitution but may require optimization of catalysts (e.g., Pd-based catalysts for cross-coupling) . Yield optimization often involves varying stoichiometry, solvent polarity, and reaction time, with HPLC or GC-MS used to monitor progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR : - and -NMR to confirm substituent positions and purity .

- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm) and aromatic C-F/C-Cl bonds .

- LC-MS/HRMS : For molecular weight confirmation and detecting byproducts .

- X-ray crystallography : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .

Q. How do the positions of chlorine and fluorine substituents affect the compound’s physicochemical properties?

- Answer : The 3,4-dichlorophenyl group increases lipophilicity (logP ~3.5), impacting solubility, while the 3-fluoro substituent enhances metabolic stability by reducing oxidative degradation. These properties are critical for bioavailability in pharmacological studies . Computational tools like DFT can predict electronic effects (e.g., Hammett σ constants for substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Strategies include:

- Reproducibility checks : Validate protocols using standardized assays (e.g., enzyme inhibition kinetics with positive controls) .

- Purity reassessment : Use orthogonal methods (HPLC, NMR) to rule out impurities (>95% purity required for biological studies) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are employed to enhance bioavailability given the compound’s limited aqueous solubility?

- Answer : Approaches include:

- Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance dissolution .

- Co-crystallization : Use of co-formers (e.g., nicotinamide) to modify crystal lattice and solubility .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., enzyme inhibition)?

- Answer : Systematic modifications to the scaffold include:

- Substituent variation : Replacing chlorine/fluorine with other halogens or electron-donating groups to modulate binding affinity .

- Scaffold hopping : Incorporating the biphenyl core into heterocyclic systems (e.g., oxazoles) to explore new interactions .

- Molecular docking : Virtual screening against target proteins (e.g., kinases) to prioritize synthetic targets .

Q. What safety and toxicity considerations are critical when handling this compound in lab settings?

- Answer : While specific toxicity data is limited for this compound, structurally related dichlorophenyl derivatives show moderate toxicity (e.g., LD >500 mg/kg in rodents). Key precautions:

- PPE : Gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste disposal : Neutralization of acidic groups before disposal .

- In vitro toxicity screening : Use hepatocyte models or Ames tests to assess mutagenicity early in development .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.